molecular formula C8H6N2 B1680401 Quinoxaline CAS No. 91-19-0

Quinoxaline

カタログ番号: B1680401
CAS番号: 91-19-0
分子量: 130.15 g/mol
InChIキー: XSCHRSMBECNVNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound that consists of a benzene ring fused to a pyrazine ring. It is a colorless oil that melts just above room temperature. This compound and its derivatives are of significant interest due to their wide range of applications in various fields, including pharmaceuticals, dyes, and antibiotics .

準備方法

Synthetic Routes and Reaction Conditions: Quinoxaline can be synthesized through several methods. One common method involves the condensation of ortho-diamines with 1,2-diketones. For example, the parent compound this compound can be synthesized by condensing glyoxal with 1,2-diaminobenzene . Substituted derivatives can be formed using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-free catalysis to achieve a more environmentally friendly synthesis. Recent advances have focused on using green chemistry principles to reduce the environmental impact of the synthesis process .

化学反応の分析

Electrophilic Aromatic Substitution

Quinoxaline can undergo electrophilic aromatic substitution reactions similar to other aromatic compounds. The presence of nitrogen atoms in the ring can influence the reactivity:

  • Halogenation : this compound can be halogenated using bromine or chlorine in the presence of a Lewis acid catalyst, leading to the formation of halogenated derivatives.

  • Nitration : Nitration can occur at the 2-position under controlled conditions, producing 2-nitrothis compound .

Nucleophilic Substitution

Nucleophilic substitution reactions are also significant for this compound derivatives:

  • Reactions with Grignard Reagents : this compound reacts with Grignard reagents to form substituted quinoxalines, showcasing its ability to participate in nucleophilic attacks on electrophilic centers .

  • Formation of Quinoxalinones : The cyclization of substituted acetanilides leads to quinoxalinone derivatives through intramolecular nucleophilic substitution .

Oxidation and Reduction Reactions

The oxidation states of this compound can be modified through various chemical processes:

  • Oxidation : this compound derivatives can be oxidized to form this compound N-oxides, which exhibit distinct reactivity profiles compared to their parent compounds .

  • Reduction : Reduction reactions can convert quinoxalines into dihydroquinoxalines or other reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4) .

  • Biological Activity and Applications

This compound derivatives are noted for their significant biological activities:

  • Antimicrobial Activity : Certain this compound derivatives have shown promising antifungal activity against pathogens such as Pyricularia oryzae and Rhizoctonia .

  • Pharmaceutical Applications : Due to their structural diversity, quinoxalines are explored as potential candidates for drug development, particularly in treating various diseases including cancer and infections .

This compound serves as an important scaffold in organic chemistry and medicinal chemistry due to its versatile reactivity and biological significance. Continued research into its synthetic pathways and functionalization will likely yield novel compounds with enhanced pharmacological properties.

Reaction TypeDescriptionReferences
Electrophilic Aromatic SubstitutionHalogenation and nitration reactions yielding substituted derivatives
Nucleophilic SubstitutionReactions with Grignard reagents and formation of quinoxalinones
OxidationFormation of this compound N-oxides
ReductionConversion to dihydroquinoxalines using reducing agents

This comprehensive overview highlights the chemical reactions involving this compound, emphasizing its synthesis methods, reactivity patterns, and potential applications in medicinal chemistry. Further research could expand its utility in drug discovery and development.

科学的研究の応用

Pharmacological Activities

Quinoxaline derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. Key areas of application include:

  • Anticancer Activity : this compound derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, recent studies have identified compounds that effectively target various cancer types, including breast and lung cancers .
  • Antimicrobial Properties : Compounds such as this compound 1,4-di-N-oxide have demonstrated significant antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL .
  • Antiviral Effects : this compound derivatives have been explored as potential antiviral agents against viruses such as HIV and Hepatitis B. Notably, S-2720 has emerged as a potent inhibitor of HIV-1 reverse transcriptase .
  • Antimalarial and Antileishmanial Activities : this compound derivatives have shown efficacy against malaria and leishmaniasis. A structure–activity relationship (SAR) study identified new compounds effective against Leishmania amazonensis, with promising pIC50 values indicating strong biological activity .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for drug development. Recent SAR studies have provided insights into how modifications to the this compound structure can enhance its therapeutic effects:

Compound TypeActivityKey Findings
This compound DerivativesAntileishmanialNew derivatives designed showed pIC50 values >5.0 against Leishmania .
NitroquinoxalinesAntimalarialCompounds demonstrated >70% efficacy at low concentrations against Schistosoma mansoni .
Polysubstituted QuinoxalinesAntiviralEffective against Hepatitis B virus with notable cytotoxicity concerns .

Anticancer Research

A recent review compiled data on several this compound derivatives that have entered clinical trials for cancer treatment. Notably, compounds targeting specific oncogenic pathways have shown enhanced efficacy compared to traditional chemotherapeutics .

Antimicrobial Developments

In a comparative study, a novel this compound derivative was evaluated against MRSA strains and exhibited superior activity compared to vancomycin, suggesting its potential as a new treatment option for antibiotic-resistant infections .

Antiviral Applications

Research focusing on antiviral applications highlighted the development of this compound derivatives that inhibit viral replication mechanisms effectively. For example, one study synthesized 14 new compounds that were tested against enteroviruses, showing significant promise .

作用機序

The mechanism of action of quinoxaline derivatives varies depending on their specific application. For example, this compound 1,4-di-N-oxides exhibit antimicrobial, antitumoral, and anti-inflammatory activities. These compounds often target bacterial DNA, leading to the inhibition of DNA synthesis and cell death . In anticancer applications, this compound derivatives can inhibit various enzymes and signaling pathways involved in cell proliferation and survival .

類似化合物との比較

    Quinazoline: Used in the development of anticancer and anti-inflammatory drugs.

    Phthalazine: Known for its applications in the synthesis of pharmaceuticals and agrochemicals.

    Cinnoline: Used in the development of dyes and pharmaceuticals.

Quinoxaline’s versatility and wide range of applications make it a unique and valuable compound in various fields of research and industry.

生物活性

Quinoxaline is a bicyclic compound that has garnered significant attention for its diverse biological activities. This article explores the various pharmacological properties of this compound and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral effects. We will also discuss structure-activity relationships (SAR) and highlight key research findings through data tables and case studies.

Overview of this compound

This compound (C8H6N2) is a nitrogen-containing heterocyclic compound. Its derivatives have been synthesized and evaluated for various biological activities, making it a compound of interest in medicinal chemistry. The biological activities of this compound derivatives are often influenced by their structural modifications, which can enhance or diminish their efficacy against specific diseases.

Anticancer Activity

This compound derivatives have shown promising results in anticancer research. A study indicated that certain compounds exhibited significant growth inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
1 MALME-M55.75%Moderate
2 Ty-822.5High
3 THP-11.6Very High
12 HCT1164.4Good
18 MCF-722.11Moderate

The SAR analysis revealed that unsubstituted aromatic rings generally exhibited higher activity compared to other substituents, with electron-withdrawing groups enhancing potency . Compounds with specific linkers and functional groups showed varied activities, emphasizing the importance of molecular structure in determining biological efficacy.

Antimicrobial Properties

This compound derivatives also demonstrate significant antimicrobial activity. Research has shown that certain compounds effectively inhibit bacterial growth:

Compound TypeActivity Against NTS (%) at 10 µM
Dianilinoquinoxalines>70%
Nitroquinoxalines>70% at 0.1 µM
Praziquantel (Control)IC50 = 2.2 µM

These findings suggest that modifications to the this compound structure can lead to enhanced antibacterial properties, particularly against resistant strains .

Anti-inflammatory and Antioxidant Effects

This compound derivatives have been investigated for their anti-inflammatory properties as well. For instance, compounds with electronegative groups have been shown to interact with cellular thiols and affect mitochondrial functions, indicating a potential dual mechanism of action in inflammatory conditions . Furthermore, some this compound derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against viruses like Epstein-Barr Virus (EBV). A systematic review identified several compounds that demonstrated stronger inhibitory effects than standard treatments without cytotoxicity:

Compound TypeActivity Against EBV
Disubstituted DerivativesStronger than oleanolic acid

The presence of hydrophobic alkyl groups was crucial for activity, suggesting that structural modifications can significantly impact antiviral efficacy .

Case Studies and Research Findings

  • Antitumor Mechanism : A study connected the immunological effects of this compound derivatives with their antitumor activity by measuring immunogenic cell death markers post-UVA activation .
  • Oxidative Stress Induction : this compound 1,4-di-N-oxides were found to induce oxidative stress in bacterial cells, leading to DNA damage as a mechanism of action against infections .
  • Pharmacophore Modeling : Advanced modeling techniques such as 3D-QSAR have been employed to predict the biological activity of this compound derivatives based on their structural features .

特性

IUPAC Name

quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHRSMBECNVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049432
Record name Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-19-0
Record name Quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4AR6M6T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the solution of 2-9-2 (0.228 g, 0.745 mmol), (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (0.219 g, 0.894 mmol) and Triphenylphosphine (0.293 g, 1.117 mmol) in THF (3.72 ml), the Diisopropyl azodicarboxylate (0.217 ml, 1.117 mmol) was added dropwise at room temperature. The mixture was stirred at room temperature for 2 h. The mixture was concentrated. The crude product was purified by combiflash (25 g silica gel, 0-40% ethyl acetate in Hexanes) to give 1-1-1 (0.320 g, 0.600 mmol, 81% yield). MS-ESI, m/z=534.45 (M+1)+.
[Compound]
Name
2-9-2
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step One
Quantity
0.217 mL
Type
reactant
Reaction Step One
Name
Quantity
3.72 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of N-Boc-trans-4-hydroxy-L-proline 2-11 (2.404 g, 10.396 mmol) in DMF (14 ml) and THF (60 ml) at 0° C. was added t-BuONa (3.0 g, 31.189 mmol) portionwise. The reaction mixture was allowed to warm up to rt. After stirring for 1 h, the mixture was cooled down to 0° C. and 2-chloro-3-(1,1-difluoroallyl)quinoxaline 2-10 (2.45 g, ˜10.396 mmol) was added and warmed up to rt. After stirring for 4 h, the reaction mixture was quenched with 1 N HCl at 0° C. The aqueous layer was extracted with EtOAc (3×), and the organic layer was combined, washed with water, brine, dried and concentrated in vacuo. To the residue in DCM (50 ml) and MeOH (10 ml) was added TMSCHN2 (10.4 ml, 20.792 mmol, 2.0 M in Hexane). The solution was stirred at rt for 30 min then concentrated in vacuo. The residue was purified by flash chromatography on CombiFlash with Hexane to 30% ethyl acetate in hexane to afford desired product 1-1 (3.84 g, 82%). MS (ESI): m/z=450.24 [M+H].
Quantity
2.404 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

First, 27.5 mL of a hexane solution of n-butyllithium (1.58 mol/L) was dropped in a mixed solution of 6.87 g of 3-bromofluorobenzene and 40 mL of tetrahydrofuran at −78° C. under nitrogen atmosphere, and immediately after that, the obtained solution was stirred at −78° C. for 2 hours. To this solution was added 7.54 g of dibenzo[f,h]quinoxaline at −78° C. in five separate additions. The reaction temperature was increased to room temperature, and then the solution was stirred at room temperature for 12 hours. Water was added to this mixture, and an organic layer was extracted with dichloromethane used as an extraction solvent. The obtained organic layer was dried over anhydrous magnesium sulfate. The dried solution was filtered. After the solvent of this solution was distilled, the resultant substance was recrystallized with ethanol to obtain an objective quinoxaline derivative Hdbq-3FP (light orange power, yield 23%). Synthetic scheme of Step 1 is shown in the following (a-2).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Yield
23%

Synthesis routes and methods IV

Procedure details

A mixture of 6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline (25.3 g, 69.9 mmol), nicotinic acid hydrazide (19.3 g, 140.8 mmol), mercury(II) oxide (15.1 g, 69.7 mmol) and 1,4-dioxane (600 mL) was heated under reflux for 18 hours. After cooling, the mixture was filtered through ARBOCEL (trade mark) filter aid and the residue washed with dichloromethane. The filtrate was concentrated under reduced pressure to afford a light brown solid which was partitioned between ethyl acetate and 2M aqueous hydrochloric acid solution. The layers were separated and the aqueous layer was extracted with dichloromethane (2×500 mL, 4×100 mL). The combined dichloromethane extracts were dried (MgSO4) and concentrated under reduced pressure. The residue was crystallised from ethyl acetate/methanol to give (±)-6,7-dichloro-2,3-dimethoxy-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl)]quinoxaline (11.6 g, 37%) as a pale yellow solid, mp 189-191° C.
Name
6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods V

Procedure details

1,2-phenylenediamine (2.3 g) and acetic acid (1 ml) were added to a solution of the compound mentioned above (7.54 g) in toluene (50 ml), and the mixture was heated under reflux for an hour. The solid formed upon addition of ether to the reaction mixture at 0° C. was filtered to give a quinoxaline derivative (1.91 g). The compound was dissolved in tetrahydrofuran (500 ml), and sodium hydride (60%, 1.0 g) and 2-trimethylsilylethoxymethyl chloride (8.6 ml) were added to the solution at room temperature. The mixture was stirred for an hour. Aqueous ammonium chloride was added to the reaction mixture, and then extracted with ethyl acetate. The organic layer was washed with water and aqueous ammonium chloride, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give a compound protected by the SEM group.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline
Reactant of Route 2
Quinoxaline
Reactant of Route 3
Reactant of Route 3
Quinoxaline
Reactant of Route 4
Reactant of Route 4
Quinoxaline
Reactant of Route 5
Quinoxaline
Reactant of Route 6
Quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。